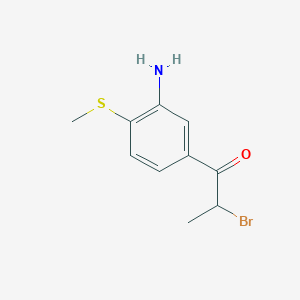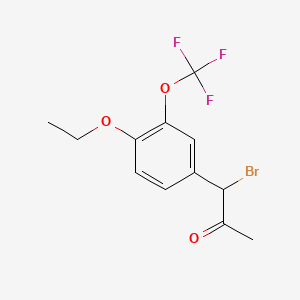![molecular formula C7H8BrClN2 B14049005 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
准备方法
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired brominated product .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[3,4-b]pyridine derivatives .
科学研究应用
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways
作用机制
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar compounds to 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride include:
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: Another brominated pyrrolo[3,4-b]pyridine derivative with similar chemical properties.
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: A chlorinated analogue that can undergo similar reactions but with different reactivity due to the presence of chlorine instead of bromine.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: The non-halogenated parent compound, which serves as a starting material for the synthesis of various halogenated derivatives.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogues .
属性
分子式 |
C7H8BrClN2 |
|---|---|
分子量 |
235.51 g/mol |
IUPAC 名称 |
4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H |
InChI 键 |
DFNWNRCQZIHVLR-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CN=C2CN1)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


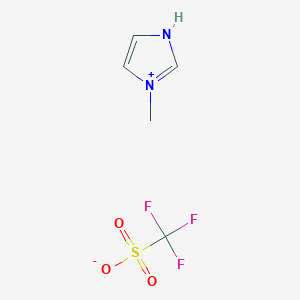
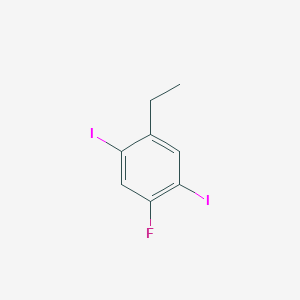

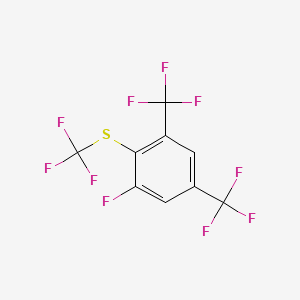


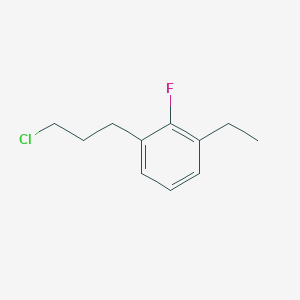

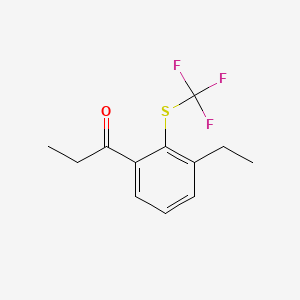
![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)


